molecular formula C12H12N2 B1590979 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine CAS No. 22162-53-4

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

Cat. No.: B1590979
CAS No.: 22162-53-4
M. Wt: 184.24 g/mol
InChI Key: POAQFKSUTQWHMZ-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine is a complex organic compound belonging to the class of benzodiazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, which may exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied for its biological activity, including its potential as a PET radiotracer for imaging oxytocin receptors. This application highlights its importance in biological research and medical imaging.

Medicine: The compound's derivatives may exhibit pharmacological properties, making them candidates for drug development. Research is ongoing to explore its potential therapeutic uses in treating various medical conditions.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its applications extend to the development of new products and technologies.

Mechanism of Action

The mechanism by which 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Understanding these mechanisms is crucial for developing new applications and optimizing its use in various fields.

Comparison with Similar Compounds

  • Diazepam

  • Alprazolam

  • Clonazepam

  • Lorazepam

Properties

IUPAC Name

6,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAQFKSUTQWHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CN2CC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573957
Record name 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22162-53-4
Record name 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22162-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrrolo[2,1-c][1,4]benzodiazepine, 10,11-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 30.6 g of 1-(2-nitrobenzyl)-2-pyrrolecarboxaldehyde and 3.06 g of 10% Pd/C in 400 ml of ethyl acetate and 400 ml of ethyl alcohol is hydrogenated over 18 hours. The reaction mixture is filtered through diatomaceous earth and the filtrate is treated with activated carbon and filtered through diatomaceous earth. The filtrate is concentrated in vacuo to give a residue which is dissolved in methylene chloride containing ethyl alcohol. The solution is passed through a pad of silica gel and the pad washed with a 7:1 hexane-ethyl acetate solution to give 16.31 g of the desired product as solid, m.p. 145°-148° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
3.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 3
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 4
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 5
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 6
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

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